2-(1H-tetrazol-1-yl)benzoic acid
Overview
Description
2-(1H-Tetrazol-1-yl)benzoic acid is an organic compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. This compound is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, material science, and coordination chemistry .
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various enzymes and receptors in organisms . For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 .
Mode of Action
It’s known that tetrazole compounds can act as nonclassical bioisosteres of carboxylic acids . This means they can mimic the function of carboxylic acids in biological systems, potentially interacting with biological targets in a similar manner. For instance, some tetrazole compounds inhibit the fungal enzyme cytochrome P450, which is crucial for the biosynthesis of ergosterol, a component of the fungal cell membrane .
Biochemical Pathways
Given the known interactions of tetrazole compounds with enzymes such as cytochrome p450, it’s plausible that this compound could affect pathways involving these enzymes .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 2-(1H-tetrazol-1-yl)benzoic acid might have good bioavailability and metabolic stability.
Result of Action
Tetrazole compounds have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Action Environment
The stability and activity of tetrazole compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
2-(1H-tetrazol-1-yl)benzoic acid is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR) driven medicinal chemistry . It is resistant to biological degradation, which makes it possible to use this compound as an isosteric substituent of various functional groups in the development of biologically active substances .
Cellular Effects
Compounds with similar structures have shown inhibitory activities against cancer cell lines
Molecular Mechanism
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that this compound may interact with biomolecules in a similar way to carboxylic acids.
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound may be involved in similar metabolic pathways as carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetrazol-1-yl)benzoic acid typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 2-cyanobenzoic acid with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1H-Tetrazol-1-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antitumor properties.
Medicine: It is investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and coordination ability
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,6-Trimethylphenyl)tetrazole
- 4-Nitro-2-(1H-tetrazol-1-yl)phenol
- 2-(1H-Tetrazol-1-yl)acetic acid
Uniqueness
2-(1H-Tetrazol-1-yl)benzoic acid is unique due to its combination of a tetrazole ring and a benzoic acid moiety. This structure imparts specific chemical and biological properties, such as enhanced stability and the ability to form coordination complexes with metal ions. Additionally, the compound’s bioisosteric properties make it a valuable tool in medicinal chemistry for the development of new drugs with improved efficacy and safety profiles .
Properties
IUPAC Name |
2-(tetrazol-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBFPWBHORPKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353796 | |
Record name | 2-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659021 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116570-12-8 | |
Record name | 2-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the tetrazole and benzene rings in 2-(1H-tetrazol-1-yl)benzoic acid?
A1: The tetrazole and benzene rings in this compound are not coplanar. The dihedral angle between these two rings is 52.90 (4) degrees. []
Q2: How are the molecules of this compound arranged in the solid state?
A2: The molecules of this compound are connected by O-H...N and C-H...O hydrogen bonds. These interactions form two-dimensional networks parallel to the xz plane. Additionally, van der Waals interactions exist between these networks. []
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